Methyl 4-bromo-5-methoxypyridine-2-acetate
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Overview
Description
Methyl 4-bromo-5-methoxypyridine-2-acetate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-methoxypyridine-2-acetate typically involves the bromination of 5-methoxypyridine followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyridine ring. The resulting 4-bromo-5-methoxypyridine is then reacted with methyl chloroacetate under basic conditions to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-methoxypyridine-2-acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy group and the ester functionality can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Methyl 4-bromo-5-methoxypyridine-2-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-methoxypyridine-2-acetate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ester functionality can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar in structure but with different substitution patterns.
5-Bromo-2-methoxypyridine: Lacks the ester functionality but shares the bromine and methoxy groups.
Uniqueness: Methyl 4-bromo-5-methoxypyridine-2-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-bromo-5-methoxypyridine-2-acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound (C₉H₈BrNO₃) is characterized by its pyridine core with a bromine atom at the 4-position and a methoxy group at the 5-position. The acetate group enhances its solubility and reactivity. The synthesis typically involves bromination of 4-methoxypyridine followed by acetylation.
Synthesis Steps:
- Bromination : The introduction of bromine at the 4-position of the pyridine ring.
- Acetylation : Reacting the brominated compound with acetic anhydride or acetyl chloride to form the acetate derivative.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown moderate to excellent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
1 | Staphylococcus aureus | 15 |
2 | Escherichia coli | 18 |
3 | Klebsiella pneumoniae | 12 |
This table summarizes the antibacterial effects observed in vitro, demonstrating the potential of this compound and its derivatives in combating bacterial infections.
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines, such as TNF-α, in human whole blood assays.
Case Study:
A study assessed the compound's ability to inhibit LPS-stimulated TNF-α release. The results showed a significant reduction in cytokine levels, suggesting a potent anti-inflammatory action comparable to established inhibitors.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with nicotinic receptors has been suggested as a potential mechanism for neuroprotective effects.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-(4-bromo-5-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-5-11-6(3-7(8)10)4-9(12)14-2/h3,5H,4H2,1-2H3 |
InChI Key |
DGLDDAOXXUELID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(N=C1)CC(=O)OC)Br |
Origin of Product |
United States |
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